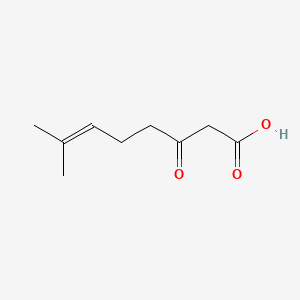

7-Methyl-3-oxooct-6-enoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

65180-53-2 |

|---|---|

Molecular Formula |

C9H14O3 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

7-methyl-3-oxooct-6-enoic acid |

InChI |

InChI=1S/C9H14O3/c1-7(2)4-3-5-8(10)6-9(11)12/h4H,3,5-6H2,1-2H3,(H,11,12) |

InChI Key |

LWAVSMHUXDEREV-UHFFFAOYSA-N |

SMILES |

CC(=CCCC(=O)CC(=O)O)C |

Canonical SMILES |

CC(=CCCC(=O)CC(=O)O)C |

Origin of Product |

United States |

Nomenclature and Chemical Classification in Scholarly Contexts

Systematic IUPAC and Common Naming Conventions

The nomenclature of 7-Methyl-3-oxooct-6-enoic acid is determined by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). The systematic name is derived by identifying the principal functional group, the parent carbon chain, and any substituents.

Systematic IUPAC Name: this compound

Parent Chain: The longest carbon chain containing the principal functional group (the carboxylic acid) is an octanoic acid.

Principal Functional Group: The carboxylic acid group (-COOH) dictates the suffix "-oic acid". The carbon of the carboxylic acid is designated as position 1.

Unsaturation: A carbon-carbon double bond is present between carbons 6 and 7, indicated by "6-en".

Substituents:

A ketone group (=O) is located at position 3, denoted by the prefix "3-oxo".

A methyl group (-CH3) is attached to carbon 7, indicated by "7-methyl".

Combining these elements in the prescribed order yields the systematic name: This compound .

Common Naming Conventions: Currently, there are no widely recognized common or trivial names for this compound in scholarly literature. The compound is typically referred to by its systematic IUPAC name.

Table 1: IUPAC Nomenclature Breakdown

| Component | Description | IUPAC Designation |

|---|---|---|

| Parent Chain | 8-carbon chain | oct- |

| Principal Group | Carboxylic Acid | -oic acid |

| Unsaturation | Double bond at C6 | -6-en- |

| Ketone Group | Oxo group at C3 | 3-oxo- |

| Methyl Group | Methyl group at C7 | 7-methyl- |

| Full Name | Combined | This compound |

Classification within Fatty Acid and Polyketide Structural Frameworks

The structural attributes of this compound allow for its classification within two significant families of natural products: fatty acids and polyketides.

Fatty Acid Classification: Based on its chemical structure, this compound can be classified as a modified, medium-chain, unsaturated fatty acid. Specifically, it falls into the category of oxo fatty acids . nih.govnih.gov Standard fatty acids are carboxylic acids with long aliphatic chains. This molecule fits the general definition but with notable modifications:

Branched Chain: The presence of a methyl group at the C7 position makes it a branched-chain fatty acid.

Unsaturated: The double bond at the C6 position classifies it as an unsaturated fatty acid.

Oxo Group: The ketone at the C3 position is a key feature that places it in the sub-class of oxo fatty acids.

Polyketide Structural Framework: The structure of this compound is highly suggestive of a polyketide origin. Polyketides are a large and diverse class of secondary metabolites synthesized by polyketide synthases (PKSs). wikipedia.org The biosynthesis of polyketides involves the sequential condensation of small carboxylic acid units, most commonly acetyl-CoA and malonyl-CoA. nih.gov

The carbon backbone of this compound, with its alternating pattern of functionalization (or potential for it), aligns with the biosynthetic logic of PKSs. nih.gov PKS modules can incorporate various extender units (like methylmalonyl-CoA to introduce a methyl branch) and possess tailoring domains that can reduce, dehydrate, or leave keto groups, leading to the diverse structures seen in polyketides. nih.govresearchgate.net The combination of a methyl branch, a ketone, and an unsaturated bond in this molecule is consistent with the known capabilities of modular PKS enzymes.

Identification of Key Functional Groups and Structural Motifs

The chemical behavior and properties of this compound are dictated by its constituent functional groups and the arrangement of these groups into structural motifs.

Key Functional Groups: The molecule contains three distinct functional groups that contribute to its reactivity:

Carboxylic Acid (-COOH): This is the highest priority functional group, imparting acidic properties to the molecule. It can participate in reactions such as esterification and amide formation.

Ketone (C=O): Located at the C3 position, this carbonyl group is a site for nucleophilic attack.

Alkene (C=C): The double bond between C6 and C7 introduces unsaturation and allows for addition reactions.

Structural Motifs: The specific arrangement of these functional groups creates important structural motifs:

β-Keto Acid: The ketone at the C3 position is beta (β) to the carboxylic acid group. This is a significant motif as β-keto acids are known to be thermally unstable and can undergo facile decarboxylation (loss of CO2) upon heating. libretexts.org

Table 2: Summary of Functional Groups and Structural Motifs

| Feature | Description | Location | Implied Properties |

|---|---|---|---|

| Functional Groups | |||

| Carboxylic Acid | -COOH | C1 | Acidity, potential for esterification/amidation |

| Ketone | C=O | C3 | Site for nucleophilic addition |

| Alkene | C=C | C6-C7 | Site for electrophilic addition, potential for cis-trans isomerism |

| Structural Motifs |

Advanced Synthetic Methodologies and Chemical Transformations of 7 Methyl 3 Oxooct 6 Enoic Acid

Modern Synthetic Routes and Methodological Innovations

Recent advancements in synthetic chemistry have led to several innovative methods for preparing 7-Methyl-3-oxooct-6-enoic acid and its esters.

Carbonation of α-Lithiated Methyl Ketones

A primary method for synthesizing this compound involves the carbonation of an α-lithiated methyl ketone. uni-halle.de This process starts with 6-methyl-5-heptene-2-one, which is treated with a strong base like lithium diisopropylamide (LDA) to form a lithium enolate. uni-halle.de This intermediate is then reacted with carbon dioxide (in the form of dry ice) to introduce a carboxyl group. uni-halle.de The reaction is carefully acidified to a pH of 2-3 at 0°C. uni-halle.de The final product is purified using preparative High-Performance Liquid Chromatography (HPLC), resulting in a colorless oil. uni-halle.de This specific synthesis yielded the desired compound at 81%. uni-halle.de

Esterification Protocols and Derivatives (e.g., Methyl and Ethyl Esters)

The methyl and ethyl esters of this compound are important derivatives. These esters can be synthesized through several routes, including the direct esterification of the parent acid or via other synthetic intermediates. For instance, Methyl 7-methyl-3-oxooct-6-enoate can be prepared from methyl acetoacetate (B1235776) and 1-chloro-3-methyl-2-butene. chemsrc.com

A common laboratory-scale synthesis involves the hydrolysis of precursor esters like 3-(ethoxycarbonyl)-3-hydroxy-7-methyl-6-octenoic acid methyl ester. This hydrolysis is typically carried out under alkaline conditions using potassium hydroxide (B78521) in a methanol (B129727)/water mixture, followed by reflux to remove the protecting groups and form the carboxylate. Subsequent acidification protonates the carboxylate, leading to the precipitation of the desired acid.

The following table details key reactants and intermediates in the synthesis of this compound and its esters.

| Reactant/Intermediate | Formula | Role in Synthesis |

| 6-Methyl-5-heptene-2-one | C8H14O | Starting material for carbonation reaction uni-halle.de |

| Lithium diisopropylamide (LDA) | C6H14LiN | Strong base for enolate formation uni-halle.de |

| Carbon Dioxide | CO2 | Source of carboxyl group uni-halle.de |

| Methyl acetoacetate | C5H8O3 | Precursor for ester synthesis chemsrc.com |

| 1-Chloro-3-methyl-2-butene | C5H9Cl | Precursor for ester synthesis chemsrc.com |

| 3-(ethoxycarbonyl)-3-hydroxy-7-methyl-6-octenoic acid methyl ester | C13H22O5 | Precursor for hydrolysis to the acid |

Claisen-Schmidt Condensation and Analogous Approaches

The Claisen-Schmidt condensation, a type of crossed-aldol condensation, is a versatile method for forming carbon-carbon bonds and is used to synthesize α,β-unsaturated ketones. nih.govnih.gov This reaction involves the condensation of an aldehyde or ketone with another carbonyl compound. nih.gov While direct synthesis of this compound via this method is not extensively detailed in the provided context, the principles of Claisen-Schmidt condensation are relevant to the formation of related structures. For example, it is used to produce α,α'-bis-(substituted-benzylidene)cycloalkanones. nih.gov The reaction can be carried out under solvent-free conditions using solid sodium hydroxide as a catalyst. nih.gov

Application of Thioalkylated Meldrum's Acid Derivatives

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis. wikipedia.orgclockss.org Its derivatives can be used to create a variety of functionalized compounds. clockss.org Thioalkylated Meldrum's acid derivatives, specifically 5-(α-Thio)alkyl Meldrum's acids, are prepared by reacting Meldrum's acid with an aldehyde and a thiol. clockss.org These derivatives can then serve as intermediates in more complex syntheses. clockss.org The high acidity of the C-5 proton in Meldrum's acid (pKa 4.97) allows for easy alkylation and acylation, making it a useful scaffold for building molecules like this compound. wikipedia.orgresearchgate.net

Catalytic Allylic Substitution Reactions

Catalytic allylic substitution is a powerful technique for forming C-C and C-heteroatom bonds. beilstein-journals.orgwhiterose.ac.ukliverpool.ac.uk This method, often catalyzed by transition metals like palladium or iridium, allows for the stereoselective synthesis of complex molecules. whiterose.ac.ukpkusz.edu.cn In the context of synthesizing compounds related to this compound, allylic substitution can be used to introduce the allylic side chain. For instance, copper-catalyzed yne-allylic substitution has been developed for the synthesis of 1,3- and 1,4-enynes, which are structurally related to the enoic acid moiety. beilstein-journals.org These reactions can be highly regioselective and stereoselective, offering precise control over the final product's structure. beilstein-journals.org

Investigation of Reaction Mechanisms and Pathway Elucidation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new methodologies. The synthesis of this compound and its derivatives involves several key mechanistic steps.

In the carbonation of α-lithiated methyl ketones , the mechanism involves the deprotonation of the α-carbon of 6-methyl-5-heptene-2-one by LDA to form a nucleophilic enolate. This enolate then attacks the electrophilic carbon of CO2, forming a carboxylate intermediate. Subsequent acidic workup protonates the carboxylate to yield the final β-keto acid. uni-halle.de

The hydrolysis of ester precursors under alkaline conditions proceeds via nucleophilic acyl substitution. Hydroxide ions attack the carbonyl carbon of the ester groups, leading to the formation of a tetrahedral intermediate which then collapses to release the alkoxide and form the carboxylate salt. Acidification in the final step protonates the carboxylate.

In Claisen-Schmidt condensations , the mechanism begins with the deprotonation of an enolizable ketone or ester by a base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or another ketone. The resulting aldol (B89426) addition product can then undergo dehydration, often under the reaction conditions, to yield an α,β-unsaturated carbonyl compound. nih.govnih.gov

Catalytic allylic substitution reactions typically involve the formation of a metal-π-allyl complex from an allylic substrate. pkusz.edu.cn A nucleophile then attacks this complex, either directly at the allyl ligand or at the metal center followed by reductive elimination, to form the product and regenerate the catalyst. The regioselectivity and stereoselectivity of these reactions are often controlled by the nature of the metal catalyst, the ligands, and the reaction conditions. beilstein-journals.orgpkusz.edu.cn

Nucleophilic Addition Reactions (e.g., Michael Additions)

While the isolated alkene in this compound is not an α,β-unsaturated system and therefore not a Michael acceptor, the molecule can serve as an effective Michael donor. The presence of two carbonyl groups (the ketone and the carboxylic acid) significantly increases the acidity of the α-protons at the C-2 position. libretexts.org Treatment with a suitable base readily generates a doubly stabilized enolate.

This enolate is a soft nucleophile and can participate in Michael or 1,4-conjugate addition reactions with various Michael acceptors, such as α,β-unsaturated ketones, esters, and nitriles. openstax.orgwikipedia.orgmasterorganicchemistry.com This reaction is a powerful tool for carbon-carbon bond formation, allowing for the extension of the carbon skeleton at the C-2 position. openstax.org The general mechanism involves the formation of the enolate, which then attacks the β-carbon of the unsaturated acceptor, followed by protonation to yield a 1,5-dicarbonyl compound (or a related structure). libretexts.org

Table 1: Representative Michael Addition Reaction

| Reactants | Base | Michael Acceptor | Product Type |

| This compound | Sodium Ethoxide | 3-Buten-2-one | 1,5-Diketocarboxylic acid |

| This compound | Potassium Hydroxide | Acrylonitrile | γ-Keto-δ-cyanocarboxylic acid |

| This compound | Sodium Hydride | Methyl Acrylate | Adipic acid derivative |

Cycloaddition Reactions (e.g., Diels-Alder)

The carbon-carbon double bond at the C-6 position of this compound can function as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orglibretexts.org This powerful ring-forming reaction involves the concerted interaction of the dienophile's two π-electrons with the four π-electrons of a conjugated diene to form a six-membered ring. aakash.ac.in

The reactivity of the alkene as a dienophile is typically enhanced by the presence of electron-withdrawing groups, which is not the case for the isolated double bond in this molecule. organic-chemistry.orglibretexts.org Therefore, forcing conditions (high temperature or pressure) or the use of Lewis acid catalysts may be required to facilitate the reaction with electron-rich dienes. libretexts.org The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the cyclohexene (B86901) product. libretexts.org

Alternatively, the β-keto acid moiety can be used to construct a diene. For instance, derivatives of β-keto esters can be converted into azoalkenes, which can then undergo intramolecular Diels-Alder reactions if an appropriately positioned alkene is present, as is the case in this compound.

Redox Transformations and Selective Hydrogenation

The molecule possesses three distinct reducible functional groups: the alkene, the ketone, and the carboxylic acid. This allows for selective redox transformations depending on the reagents and conditions employed.

Selective Hydrogenation: The selective hydrogenation of the C=C double bond without affecting the carbonyl groups is a common and valuable transformation. rsc.org This is typically achieved using heterogeneous catalysts like Palladium on carbon (Pd/C) or rhodium catalysts under hydrogen gas. researchgate.net This approach is widely used in fine chemical synthesis to produce saturated ketones from unsaturated precursors. scispace.com Conversely, selective reduction of the ketone carbonyl can be achieved while preserving the alkene. For this, specific catalytic systems, often involving iridium or ruthenium complexes, or hydride reagents like sodium borohydride (B1222165) (NaBH₄) under controlled conditions, are employed. scispace.com The carboxylic acid is generally the most difficult to reduce, typically requiring strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under harsh conditions. researchgate.net

Table 2: Potential Selective Reduction Products

| Reagent/Catalyst | Conditions | Primary Product |

| H₂, Pd/C | Mild (low pressure, RT) | 7-Methyl-3-oxooctanoic acid |

| NaBH₄, CeCl₃ | Low Temperature | 3-Hydroxy-7-methyloct-6-enoic acid |

| [Ir(cod)Cl]₂, H₂ | Specific ligands/conditions | 7-Methyl-3-oxooctanoic acid |

| LiAlH₄ | Anhydrous Ether, then H₃O⁺ | 7-Methyloct-6-ene-1,3-diol |

Hydrolysis and Ester Cleavage Mechanisms

As a carboxylic acid, this compound is the product of ester hydrolysis. If one starts with an ester derivative, such as methyl 7-methyl-3-oxooct-6-enoate, the ester can be cleaved under basic (saponification) or acidic conditions to yield the parent carboxylic acid. nih.gov

A more significant reaction for this class of compounds is thermal decarboxylation. β-Keto acids are well known to lose carbon dioxide upon heating, a reaction that is much more facile than for simple carboxylic acids. jove.comchemistrysteps.com The mechanism proceeds through a cyclic, six-membered transition state where the carboxylic proton is transferred to the β-carbonyl oxygen as the C-C bond between C-2 and C-3 cleaves. masterorganicchemistry.com This concerted pericyclic process initially forms an enol, which rapidly tautomerizes to the more stable ketone. libretexts.orgjove.com For this compound, heating would result in the formation of 6-methylhept-5-en-2-one and carbon dioxide.

Stereochemical Control and Asymmetric Synthesis Strategies

The development of stereocenters from the prochiral ketone and alkene moieties of this compound is a key aspect of its synthetic utility.

Enantioselective Approaches to Chiral Derivatives

Enantiomerically enriched derivatives of this compound can be synthesized through various asymmetric transformations.

Asymmetric Reduction: The most direct approach to creating a chiral center is the enantioselective reduction of the C-3 ketone. This can be accomplished using chiral reducing agents or, more commonly, through catalytic asymmetric hydrogenation or transfer hydrogenation. organic-chemistry.orgacs.org Catalysts based on ruthenium, rhodium, or iridium complexed with chiral ligands (e.g., BINAP) are highly effective for reducing β-keto esters and acids to their corresponding β-hydroxy acids with high enantiomeric excess. acs.org Biocatalytic reductions using enzymes or whole-cell systems like baker's yeast are also powerful methods for this transformation, often providing high optical purity. nih.govresearchgate.nettandfonline.com

Asymmetric Nucleophilic Addition: The enolate of this compound can be used as a nucleophile in catalyst-controlled enantioselective reactions. For example, decarboxylative aldol reactions with aldehydes or α-keto esters can be catalyzed by chiral metal complexes (e.g., Scandium-PYBOX) to produce chiral tertiary alcohols. nih.govbeilstein-journals.org Similarly, asymmetric Mannich reactions can provide access to chiral β-amino ketones. researchgate.net

Asymmetric Chlorination/Substitution: An indirect method involves the organocatalytic enantioselective decarboxylative chlorination of the β-keto acid to form a chiral α-chloroketone. This intermediate can then undergo nucleophilic substitution with retention or inversion of configuration to install various functional groups, including a hydroxyl group, creating a chiral tertiary α-hydroxyketone. mdpi.com

Diastereoselective Synthesis of Related Compounds

Once a stereocenter is established, its influence can direct the formation of subsequent stereocenters, a process known as diastereoselective synthesis.

Diastereoselective Reduction: Starting with an α-substituted derivative of this compound, the reduction of the β-ketone can be controlled to favor either the syn or anti diastereomer of the resulting β-hydroxy acid. This is often achieved by using chelating (e.g., TiCl₄) or non-chelating (e.g., CeCl₃) Lewis acids to direct the approach of the hydride reagent. researchgate.net

Diastereoselective Michael Additions: If a chiral auxiliary is used to form a chiral enamine or enolate from the β-keto acid, its subsequent Michael addition to an acceptor can proceed with high diastereoselectivity. rsc.orgrsc.org The stereochemical outcome can often be influenced by the choice of solvent and additives. rsc.org Crystallization-induced diastereomer transformations have also been employed, where one diastereomer of the product crystallizes from the reaction mixture, driving the equilibrium towards its formation. nih.govnsf.gov

Table 3: Summary of Stereoselective Transformations

| Transformation | Chiral Influence | Key Reagents/Catalysts | Product Stereochemistry |

| Enantioselective Ketone Reduction | Chiral Catalyst | Ru-BINAP, H₂ | (R)- or (S)-β-Hydroxy acid |

| Enantioselective Aldol Reaction | Chiral Lewis Acid | Sc(OTf)₃, Chiral PYBOX | Chiral α-hydroxy ester derivative |

| Diastereoselective Ketone Reduction | Substrate Control/Lewis Acid | TiCl₄ or CeCl₃ with hydride | syn- or anti-β-Hydroxy acid |

| Diastereoselective Michael Addition | Chiral Auxiliary/Catalyst | Chiral amine, base | syn- or anti-adduct |

Chiral Catalyst Applications in β-Ketoacid Modifications

The stereoselective modification of the β-keto group in this compound is of significant interest for the synthesis of chiral building blocks. Asymmetric hydrogenation is a key strategy to produce the corresponding chiral β-hydroxy acid, which can be a precursor for various biologically active molecules.

Modern catalysis offers sophisticated methods for the enantioselective reduction of β-ketoesters. While direct asymmetric hydrogenation of this compound itself is challenging due to the acidic proton, its corresponding esters are excellent substrates. Highly efficient catalysts, such as iridium complexes bearing chiral ligands, have been developed for this purpose. For instance, iridium complexes with chiral spiro P-N-S ligands (SpiroSAP) have demonstrated exceptional performance in the asymmetric hydrogenation of β-alkyl-β-ketoesters, yielding chiral β-alkyl-β-hydroxyesters with outstanding enantioselectivities (95–99.9% ee) and high turnover numbers. molaid.com The application of such catalyst systems to methyl 7-methyl-3-oxooct-6-enoate would be a state-of-the-art approach to obtaining the chiral (R)- or (S)-3-hydroxy-7-methyloct-6-enoic acid methyl ester.

The general transformation can be represented as follows, highlighting the creation of a new stereocenter:

Table 1: Asymmetric Hydrogenation of β-Ketoester Derivative of this compound

| Substrate | Catalyst System (General) | Product | Enantiomeric Excess (ee) |

| Methyl 7-methyl-3-oxooct-6-enoate | Chiral Iridium or Ruthenium Complexes (e.g., Ir-SpiroSAP) | Methyl (R)- or (S)-3-hydroxy-7-methyloct-6-enoate | Potentially >95% |

While highly enantioselective catalytic methods are preferred, standard reducing agents can also be employed for non-chiral transformations. For example, the reduction of methyl 7-methyl-3-oxooct-6-enoate with sodium borohydride (NaBH4) in methanol provides the corresponding racemic methyl 3-hydroxy-7-methyloct-6-enoate. figshare.com

Derivatization Strategies for Advanced Research Applications

The functional groups of this compound can be chemically altered to generate a range of derivatives necessary for biochemical and medicinal chemistry research. These strategies include conjugation to biologically relevant molecules, substitution at the β-position, and incorporation into more complex molecular architectures.

Synthesis of Coenzyme A (CoA) Conjugates and Analogs

In biological systems, many metabolic intermediates are activated as their Coenzyme A (CoA) thioesters. The existence of 7-methyl-3-oxooct-6-enoyl-CoA has been noted in enzymatic contexts. The synthesis of such CoA conjugates is essential for studying the metabolic pathways involving this compound.

A common and effective method for preparing CoA thioesters from carboxylic acids is through chemoenzymatic synthesis. This approach typically involves the use of a CoA ligase enzyme. For instance, a general protocol would involve the enzymatic ligation of this compound with Coenzyme A, a reaction driven by the hydrolysis of ATP. Benzoate-CoA ligase (BadA) and its engineered variants have shown broad substrate specificity and can be used to synthesize a variety of acyl-CoA derivatives. nih.gov A plausible synthetic route would employ such a ligase to couple the carboxylic acid with CoA.

Preparation of β-Substituted Derivatives

The α,β-unsaturated nature of the enone system that can be formed from this compound (or its ester) allows for conjugate addition reactions, such as the Michael addition. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation at the β-position.

The methyl ester, methyl 7-methyl-3-oxooct-6-enoate, can serve as a Michael acceptor. Reaction with nucleophiles like amines or thiols would lead to the formation of β-substituted derivatives. vulcanchem.com This strategy provides access to a class of compounds with potential applications in pharmaceutical synthesis.

Table 2: Michael Addition for the Synthesis of β-Substituted Derivatives

| Michael Acceptor | Nucleophile | Product Class |

| Methyl 7-methyl-3-oxooct-6-enoate | Primary or Secondary Amine | β-Amino ester derivatives |

| Methyl 7-methyl-3-oxooct-6-enoate | Thiol | β-Thioether ester derivatives |

The mechanism involves the 1,4-addition of the nucleophile to the conjugated system, a process widely used for creating 1,5-dicarbonyl compounds or their heteroatom analogues. wikipedia.orgmasterorganicchemistry.com

Incorporation into Complex Polycyclic and Natural Product Scaffolds

The bifunctional nature of this compound and its derivatives makes them valuable building blocks for the synthesis of more complex molecules, including polycyclic systems and natural product analogs.

One significant application is in intramolecular cycloaddition reactions. For example, a derivative of this compound has been utilized as a precursor for an intramolecular Diels-Alder reaction. In a documented synthesis, methyl 7-methyl-3-oxooct-6-enoate was prepared and intended for use in constructing cyclic frameworks. escholarship.org The Diels-Alder reaction, a powerful method for forming six-membered rings, can exploit the dienophile-like character of the α,β-unsaturated keto-ester moiety and a diene tethered to the molecule.

Furthermore, the structural motif present in this compound is found in the side chains of certain natural products. For instance, derivatives of this keto acid can be used as building blocks in the synthesis of 3-acyltetramic acids, a class of natural products with diverse biological activities. uni-bayreuth.de The synthesis of these complex structures often relies on the strategic coupling of a side-chain synthon, for which this compound can be a suitable starting material. A notable example is its potential application in the synthesis of the side chain of torrubiellone D. uni-bayreuth.de

Biosynthetic Pathways and Enzymatic Transformations of 7 Methyl 3 Oxooct 6 Enoic Acid

Proposed Biosynthetic Routes in Biological Systems

The formation of 7-Methyl-3-oxooct-6-enoic acid in biological systems is primarily understood through its role in specialized catabolic pathways that break down complex organic molecules. Evidence points to its generation from both terpenoids and branched-chain amino acids, linking lipid and amino acid metabolism.

Involvement in Terpenoid (Pinene, Camphor, Geraniol) Degradation Pathways

In certain microorganisms, such as Pseudomonas aeruginosa, this compound emerges as a central intermediate in the degradation of acyclic monoterpenes like geraniol (B1671447) and citronellol. frontiersin.orgmpg.de This metabolic route, known as the acyclic terpene utilization (Atu) pathway, converges with the leucine (B10760876) utilization (Liu) pathway. frontiersin.org The process begins with the conversion of the terpene into its coenzyme A (CoA) derivative, such as geranyl-CoA. This molecule then undergoes a series of enzymatic modifications, including carboxylation and hydration, to form 3-hydroxy-3-isohexenylglutaryl-CoA. frontiersin.orguniprot.org A key bifunctional enzyme, 3-hydroxy-3-isohexenylglutaryl-CoA lyase (also known as HMG-CoA lyase, encoded by the liuE gene), catalyzes the cleavage of this intermediate. uniprot.orgresearchgate.net This lyase reaction releases a molecule of acetate (B1210297) and produces the CoA-activated form of the target compound, 7-methyl-3-oxooct-6-enoyl-CoA . frontiersin.orguniprot.orggenome.jp

Intermediacy in Branched-Chain Amino Acid Catabolism

The biosynthetic pathway of this compound is intricately linked with the catabolism of the branched-chain amino acid L-leucine. uniprot.org The degradation pathways for acyclic terpenes and leucine are not entirely separate; they merge at a common set of enzymes and intermediates. frontiersin.orgresearchgate.net The LiuE enzyme, which produces 7-methyl-3-oxooct-6-enoyl-CoA from a terpene-derived precursor, is the same enzyme that functions in the terminal steps of leucine breakdown. uniprot.org Specifically, after 7-methyl-3-oxooct-6-enoyl-CoA is formed, it undergoes further degradation through reactions analogous to beta-oxidation. frontiersin.orgmpg.de This process ultimately yields 3-methylcrotonyl-CoA, a well-established intermediate in the canonical leucine catabolic pathway. frontiersin.orgmpg.de This convergence demonstrates that this compound (as its CoA ester) acts as a bridge, funneling carbon skeletons from terpene degradation into the central pathway for branched-chain amino acid metabolism.

Linkages to Ketogenesis Pathways

The catabolism of 7-methyl-3-oxooct-6-enoyl-CoA establishes a direct link to ketogenesis, the metabolic process that produces ketone bodies. Leucine is a classic ketogenic amino acid, meaning its breakdown yields precursors for ketone body synthesis. The LiuE enzyme, which is involved in both terpene and leucine degradation, is also named HMG-CoA lyase—a critical enzyme in ketogenesis. uniprot.org In its canonical role, HMG-CoA lyase cleaves 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) into acetyl-CoA and the ketone body acetoacetate (B1235776). uniprot.org The cleavage of the terpene-derived intermediate, 3-hydroxy-3-isohexenylglutaryl-CoA, by this same enzyme to yield 7-methyl-3-oxooct-6-enoyl-CoA and acetate is a parallel reaction. uniprot.orggenome.jp Furthermore, the subsequent beta-oxidation of 7-methyl-3-oxooct-6-enoyl-CoA generates acetyl-CoA, the primary substrate for the synthesis of ketone bodies in the liver. This positions this compound metabolism as a contributing pathway to the cellular pool of ketogenic precursors.

Enzyme-Catalyzed Reactions and Biotransformations

Beyond its role in catabolic pathways, this compound and its derivatives are substrates for various enzymatic transformations, which can alter its structure and stereochemistry.

Stereoselective Reductions by Microorganisms (e.g., Baker's Yeast)

The 3-oxo group of this compound makes it a prochiral substrate for stereoselective reduction, a common biotransformation carried out by microorganisms. While specific studies detailing the reduction of this exact compound by baker's yeast (Saccharomyces cerevisiae) are not prominent, the use of whole-cell biocatalysts and isolated enzymes for the reduction of similar keto acids is a well-established synthetic strategy. google.comrsc.org Microorganisms such as Geotrichum candidum and Mucor racemosus have been successfully used for the enantioselective reduction of 8-chloro-6-oxo-octanoic acid esters. google.com

These transformations are catalyzed by ketoreductases (KREDs) or alcohol dehydrogenases, which use cofactors like NADPH or NADH to deliver a hydride to the carbonyl carbon. acs.org This process can generate chiral alcohols with high enantiomeric excess. The existence of the corresponding reduced compound, (3R)-7-methyl-3-hydroxyoct-6-enoic acid, suggests that such biocatalytic reductions are feasible and likely employed for its synthesis. molaid.com

Table 1: Key Enzymes in the Biosynthesis and Transformation of this compound

| Enzyme Name | EC Number | Gene (in P. aeruginosa) | Reaction | Pathway Involvement |

| 3-hydroxy-3-isohexenylglutaryl-CoA lyase / HMG-CoA lyase | 4.1.3.26 / 4.1.3.4 | liuE | Cleaves 3-hydroxy-3-isohexenylglutaryl-CoA to form 7-methyl-3-oxooct-6-enoyl-CoA and acetate. uniprot.org | Terpenoid Degradation, BCAA Catabolism, Ketogenesis |

| Ketoreductases (KREDs) / Alcohol Dehydrogenases | 1.1.1.- | Various | Reduce the 3-oxo group to a hydroxyl group. | Biotransformation |

Role of Cytochrome P450 Enzymes in Oxo Fatty Acid Metabolism

Cytochrome P450 (CYP) enzymes are a vast superfamily of hemoproteins known for their role in metabolizing a wide array of endogenous and exogenous compounds, including fatty acids. researchgate.netCurrent time information in Bangalore, IN. These enzymes are primarily monooxygenases, catalyzing the insertion of one atom of oxygen into a substrate. mpg.de In humans, CYP enzymes are abundant in the liver and are crucial for the breakdown of toxins and the synthesis of molecules like steroids and fatty acids. Current time information in Bangalore, IN.

While direct studies on the metabolism of this compound by CYP enzymes are not specifically documented, their known function provides a strong basis for their proposed involvement. Fatty acids are common substrates for CYP enzymes, particularly those in the CYP4 family, which catalyze the hydroxylation at the terminal (ω) or sub-terminal (ω-1, ω-2, ω-3) positions. researchgate.net For example, CYP102A1 (P450 BM3) from the bacterium Bacillus megaterium is known to hydroxylate long-chain fatty acids. researchgate.net It is therefore highly probable that this compound, as an oxo fatty acid, can be further metabolized by CYP systems through oxidative reactions such as hydroxylation at various points on the alkyl chain.

Specific Enzyme Characterization and Mechanistic Enzymology

The formation of this compound, or more specifically its activated thioester form, 7-methyl-3-oxooct-6-enoyl-CoA, is linked to the activity of a specific class of enzymes known as lyases. The primary enzyme characterized in this context is 3-hydroxy-3-isohexenylglutaryl-CoA lyase (EC 4.1.3.26). enzyme-database.orgexpasy.org This enzyme plays a crucial role in the catabolic pathways of the amino acid L-leucine and acyclic monoterpenes. uniprot.orgoup.com

In a well-studied example from the bacterium Pseudomonas aeruginosa, the enzyme responsible is encoded by the liuE gene. uniprot.orgoup.com This enzyme, also referred to as HMG-CoA lyase, exhibits a dual substrate specificity. It catalyzes the cleavage of (3S)-3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) into acetyl-CoA and acetoacetate, a key step in ketogenesis. uniprot.orgoup.com Crucially for this discussion, it also acts on 3-hydroxy-3-isohexenylglutaryl-CoA, cleaving it to produce 7-methyl-3-oxooct-6-enoyl-CoA and acetate. uniprot.org

The catalytic mechanism of this lyase family typically involves a Schiff base intermediate formed between a lysine (B10760008) residue in the active site and the keto group of the substrate. This facilitates the carbon-carbon bond cleavage. For the P. aeruginosa LiuE enzyme, optimal activity has been observed at a pH of 7.0 and a temperature of 37°C. oup.com Kinetic analysis of its activity on HMG-CoA revealed an apparent Michaelis constant (Km) of 100 µM and a maximum velocity (Vmax) of 21 µmol min−1 mg−1. oup.com While detailed kinetic parameters for the substrate leading to 7-methyl-3-oxooct-6-enoyl-CoA are not as extensively documented, the enzyme's ability to process it confirms this as a key transformation.

Table 1: Characteristics of 3-hydroxy-3-isohexenylglutaryl-CoA/hydroxy-methylglutaryl-CoA lyase (LiuE) from Pseudomonas aeruginosa

| Parameter | Value/Description | Reference(s) |

|---|---|---|

| Gene | liuE | uniprot.org |

| EC Numbers | 4.1.3.26, 4.1.3.4 | uniprot.org |

| Catalytic Reactions | 3-hydroxy-3-isohexenylglutaryl-CoA → 7-methyl-3-oxooct-6-enoyl-CoA + acetate(3S)-3-hydroxy-3-methylglutaryl-CoA → acetoacetate + acetyl-CoA | uniprot.org |

| Optimal pH | 7.0 | oup.com |

| Optimal Temperature | 37°C | oup.com |

| Km for HMG-CoA | 100 µM | oup.com |

| Vmax for HMG-CoA | 21 µmol min−1 mg−1 | oup.com |

Metabolic Precursors and Downstream Intermediates Analysis

The metabolic positioning of this compound is as an intermediate in catabolic pathways, rather than a product of de novo fatty acid synthesis. Its structure as a branched-chain fatty acid derivative points to specialized metabolic origins. vulcanchem.com

Identification of Upstream Fatty Acid Precursors

The direct biosynthetic precursor to 7-methyl-3-oxooct-6-enoyl-CoA is 3-hydroxy-3-isohexenylglutaryl-CoA . uniprot.org This molecule itself is an intermediate in the degradation pathway of acyclic terpenes like geraniol. This pathway involves a series of enzymatic steps including carboxylation and hydratation to form the substrate for the LiuE lyase. oup.com

While not a direct precursor in the traditional fatty acid synthesis sense (i.e., built from acetyl-CoA and malonyl-CoA), the carbon backbone ultimately derives from the isoprenoid building blocks that form terpenes. The general principles of fatty acid synthesis in organisms like fungi involve the fatty acid synthase (FAS) complex creating saturated fatty acids, which are then modified by elongases and desaturases. imrpress.commdpi.comnih.gov However, for a branched-chain structure like this compound, the primary route appears to be the catabolism of larger, pre-formed branched molecules.

Characterization of Subsequent Metabolic Products

Once formed, 7-methyl-3-oxooct-6-enoyl-CoA is poised to enter further metabolic processes. As a CoA-activated 3-oxoacyl compound, it is a key intermediate in fatty acid metabolism, specifically pathways involving beta-oxidation. vulcanchem.comhmdb.ca The structure suggests it would undergo thiolytic cleavage, similar to other 3-ketoacyl-CoA molecules in the final step of beta-oxidation, yielding a shortened acyl-CoA and acetyl-CoA.

The free acid, this compound, would be formed by the hydrolysis of the CoA thioester, a reaction catalyzed by acyl-CoA thioesterases. Following its formation, it could potentially be secreted or undergo further modifications, although specific downstream products beyond the general scope of beta-oxidation are not well-documented in the available literature.

Flux Analysis in Relevant Metabolic Networks

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a cell. mdpi.comshimadzu.comd-nb.info This methodology, often employing 13C-labeled substrates, can elucidate the contribution of different pathways to the production of a metabolite and identify metabolic bottlenecks. mdpi.complos.org

Currently, there are no published studies that have specifically performed a 13C-metabolic flux analysis to quantify the in vivo fluxes leading to or consuming this compound. Such an analysis would be valuable to understand the metabolic significance of the terpene degradation pathway relative to other central carbon metabolic routes under different conditions. It could precisely measure the flow of carbon from precursors like glycerol (B35011) or leucine through the enzymatic steps to 7-methyl-3-oxooct-6-enoyl-CoA and determine its subsequent metabolic fate.

Comparative Analysis of Biosynthetic and Degradative Pathways

Evolution of Biosynthetic Gene Clusters

In many microorganisms, particularly fungi and bacteria, the genes responsible for the biosynthesis of a specific metabolite are often located together on the chromosome in a functional unit known as a Biosynthetic Gene Cluster (BGC). syr.edu These clusters co-evolve, allowing for the inheritance of a complete metabolic pathway as a single genetic locus.

The "biosynthetic" pathway for 7-methyl-3-oxooct-6-enoyl-CoA is, as established, part of a catabolic (degradative) pathway. In Pseudomonas aeruginosa, the genes for leucine and acyclic terpene degradation (liu and atu gene clusters) are organized in this manner. oup.com The liuE gene is part of the liu cluster, which also includes genes for an isovaleryl-CoA dehydrogenase (liuA), a carboxylase (liuB/liuD), and a hydratase (liuC), which together convert leucine into HMG-CoA. oup.com The evolution of this cluster was likely driven by the selective advantage of being able to utilize leucine as a carbon source. The fact that one of its enzymes, LiuE, also functions in terpene degradation points to enzyme promiscuity and the potential for metabolic pathway cross-talk, a common theme in microbial evolution. A detailed evolutionary analysis of the specific BGC for this compound across different species is not available, as its synthesis is tied to these more broadly studied catabolic pathways.

Diversification of Related Oxo Fatty Acid Metabolism

The metabolic landscape of oxo fatty acids extends far beyond a single molecular structure, encompassing a diverse family of compounds derived from the oxidation of fatty acids. While this compound represents one such molecule, its biological context is best understood by examining the broader metabolic pathways that generate and transform related oxo fatty acids. This diversification is a result of various enzymatic processes that modify fatty acid precursors, leading to a wide array of structurally and functionally distinct molecules. nih.gov

The primary source of this diversity lies in the oxidation of polyunsaturated fatty acids. nih.gov This process can be initiated through enzymatic action, leading to the formation of fatty acid hydroperoxides. These intermediates are then subjected to a variety of subsequent enzymatic transformations, giving rise to numerous classes of oxylipins, which include keto and hydroxy fatty acids. nih.gov

One significant pathway for diversification involves the metabolism of polyunsaturated fatty acids by gut microorganisms. pnas.org For example, the bacterium Lactobacillus plantarum is capable of metabolizing linoleic acid through a multi-step process that generates several intermediates, including oxo fatty acids. pnas.org This pathway highlights a key sequence of enzymatic diversification:

Hydration: The initial step involves the hydration of a carbon-carbon double bond, catalyzed by an enzyme known as CLA-HY (conjugated linoleic acid hydratase), to produce a hydroxy fatty acid. pnas.org

Dehydrogenation: The resulting hydroxy group is then oxidized (dehydrogenated) by a dehydrogenase, CLA-DH, to form a 10-oxo fatty acid. pnas.org

Isomerization: A subsequent isomerization of a double bond by the enzyme CLA-DC creates a conjugated enone structure. pnas.org

This microbial metabolic pathway demonstrates how a single precursor can be enzymatically modified to generate hydroxy and oxo fatty acid intermediates. pnas.org A similar diversification mechanism, involving the hydration of unsaturated fatty acids followed by oxidation, is also a proposed metabolic pathway in other biological systems. researchgate.net

Further diversification occurs as these initial oxo fatty acids are transformed into other molecules. For instance, the oxo group can be enzymatically reduced to generate hydroxy fatty acids. pnas.org The structural variety is also expanded through processes like esterification or conjugation to other metabolites, such as amino acids. nih.gov

The functional consequences of this metabolic diversification are significant. Many of these related oxo fatty acids act as signaling molecules. nih.gov For example, certain C16 oxo-fatty acids isolated from the diatom Chaetoceros karianus, specifically (7E)-9-oxohexadec-7-enoic acid and (10E)-9-oxohexadec-10-enoic acid, have been identified as dual agonists for human Peroxisome Proliferator-Activated Receptors (PPARs) α and γ. mdpi.comsemanticscholar.org These receptors are crucial regulators of lipid and glucose metabolism. mdpi.com Other related oxylipins, such as 12-oxo-phytodienoic acid (OPDA), are key signaling molecules in plants, involved in processes like seed germination. nih.gov

Table 1: Key Enzymes in the Diversification of Related Oxo Fatty Acid Metabolism

| Enzyme Name (Abbreviation) | Function | Organism Example |

| Conjugated Linoleic Acid Hydratase (CLA-HY) | Catalyzes the hydration of a double bond in a fatty acid to form a hydroxy fatty acid. pnas.org | Lactobacillus plantarum pnas.org |

| Conjugated Linoleic Acid Dehydrogenase (CLA-DH) | Catalyzes the dehydrogenation (oxidation) of a hydroxy group to form an oxo (keto) group. pnas.org | Lactobacillus plantarum pnas.org |

| Conjugated Linoleic Acid Isomerase (CLA-DC) | Catalyzes the isomerization of a carbon-carbon double bond to form a conjugated system. pnas.org | Lactobacillus plantarum pnas.org |

| 13-Lipoxygenase (13-LOX) | Oxygenates polyunsaturated fatty acids to form hydroperoxy intermediates. nih.gov | Plants (e.g., Arabidopsis) nih.gov |

| Allene (B1206475) Oxide Synthase (AOS) | Converts fatty acid hydroperoxides into allene oxides, precursors to cyclic oxylipins. nih.gov | Plants (e.g., Arabidopsis) nih.gov |

| Allene Oxide Cyclase (AOC) | Catalyzes the cyclization of allene oxides to form cyclic oxo fatty acids like OPDA. nih.gov | Plants (e.g., Arabidopsis) nih.gov |

Molecular Interactions and Biological Activities: Mechanistic Perspectives

Investigation of Molecular Targets and Ligand Interactions

No studies were found that investigated the binding of 7-Methyl-3-oxooct-6-enoic acid to the G-protein coupled receptor GPR109B or any other receptor. Consequently, there is no data available to suggest or confirm its activity as a GPR109B agonist.

There is a lack of published research on the effects of this compound on enzymatic activity. Therefore, no information is available regarding its potential mechanisms of enzyme inhibition or activation.

No literature was identified that examines the propensity of this compound to form adducts with proteins or to be involved in protein modifications, such as the formation of carboxyalkylpyrroles.

Role in Biochemical Signaling Cascades and Cellular Processes

Fatty acids and their derivatives are increasingly recognized as important signaling molecules in a variety of cellular processes.

Integration into Lipid Signaling Networks

Short-chain fatty acids (SCFAs) are known to be critical signaling molecules that can regulate a multitude of biological functions through various molecular pathways. creative-proteomics.com They can act through G-protein coupled receptors (GPCRs), such as GPR41 and GPR43, to mediate downstream signaling effects. nih.govnih.gov Given that this compound is a type of fatty acid, it is conceivable that it could be integrated into lipid signaling networks, potentially acting as a ligand for cellular receptors or as a precursor for the synthesis of other signaling molecules. Oxidized fatty acids, in general, are known to play a role in signaling in many different cell types. mdpi.com

Impact on Gene Expression Profiles (Non-Clinical)

Studies on other branched-chain fatty acids have indicated that they can influence the expression of genes involved in lipid metabolism and inflammation. For example, in human visceral adipocytes, 14-methylpentadecanoic acid (an iso-BCFA) was found to decrease the expression of several genes related to lipid metabolism, including SREBP1, SCD1, ELOVL4, ELOVL6, FADS2, and FADS1. nih.gov In contrast, 12-methyltetradecanoic acid (an anteiso-BCFA) increased the expression of FASN, ELOVL4, and ELOVL6 in the same cell type. mdpi.com These findings suggest that different isomers of BCFAs can have distinct effects on gene expression. nih.govmdpi.com It is plausible that this compound could similarly modulate gene expression, although specific target genes and the resulting cellular responses would require dedicated investigation.

| Gene | Function | Effect of 14-methylpentadecanoic acid (iso-BCFA) | Effect of 12-methyltetradecanoic acid (anteiso-BCFA) |

|---|---|---|---|

| FASN | Fatty acid synthesis | No significant change | Increased |

| SREBP1 | Regulation of lipid metabolism | Decreased | - |

| SCD1 | Fatty acid desaturation | Decreased | Decreased |

| ELOVL4 | Fatty acid elongation | Decreased | Increased |

| ELOVL6 | Fatty acid elongation | Decreased | Increased |

| FADS1 | Fatty acid desaturation | Decreased | No significant change |

| FADS2 | Fatty acid desaturation | Decreased | No significant change |

Comparative Biochemical Activity with Analogues and Derivatives

The study of structural analogues and derivatives can provide valuable insights into the biochemical properties of a compound.

Analytical Chemistry Methodologies for Research and Characterization

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for providing detailed information about the molecular structure of 7-Methyl-3-oxooct-6-enoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound and its derivatives. rsc.orgjst.go.jpacs.org

¹H NMR: Proton NMR provides information on the number of different types of protons and their neighboring environments. For the methyl ester of this compound, characteristic signals would be expected for the methyl groups, the methylene (B1212753) protons, and the vinyl proton. chemsrc.com

¹³C NMR: Carbon-13 NMR is used to determine the number of different types of carbon atoms and to identify the functional groups present. rsc.org Key resonances for this compound would include signals for the carboxylic acid carbon, the ketone carbonyl carbon, the olefinic carbons, and the aliphatic carbons. rsc.orgjst.go.jp

A dissertation from the Universität Halle mentions the use of NMR spectroscopy for the characterization of this compound. uni-halle.de

Mass Spectrometry (MS) Techniques (ESI-MS, GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound.

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique often coupled with liquid chromatography. It is particularly useful for analyzing polar and thermally labile molecules like carboxylic acids. High-resolution mass spectrometry (HRMS) with ESI can provide highly accurate mass measurements, which aids in the confirmation of the molecular formula. rsc.orgjst.go.jpacs.org One study reported HRMS data for related compounds, demonstrating the utility of this technique. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, this compound typically needs to be derivatized to increase its volatility, for instance, by converting it to its methyl ester. jst.go.jp GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification and quantification of the compound in complex mixtures. google.com The NIST WebBook contains a mass spectrum for a related compound, 7-methyl-3-methylene-6-octen-1-ol, obtained by electron ionization, a common ionization method in GC-MS. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can directly analyze this compound without the need for derivatization. It is widely used for the analysis of organic compounds in various samples. uni-halle.de

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid, the C=O stretch of the ketone and carboxylic acid, and the C=C stretch of the alkene. A vapor phase IR spectrum is available for the methyl ester of 7-Methyl-3-oxo-6-octenoic acid. spectrabase.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems within a molecule. The α,β-unsaturated ketone moiety in this compound would exhibit a characteristic absorption in the UV region. acs.org

Chromatographic and Separation Science Approaches

Chromatographic techniques are essential for the purification and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis and purification of this compound. rsc.orgchemsrc.com

Reversed-Phase HPLC: This is the most common mode of HPLC used for separating organic acids. A nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water, acetonitrile, or methanol (B129727) with a pH modifier like formic acid or acetic acid). A dissertation from the Universität Halle details the use of RP-HPLC for the analysis of a crude reaction mixture containing this compound, noting challenges with side-products. uni-halle.de

Method Development: Key parameters in HPLC method development include the choice of column, mobile phase composition (including gradient elution), flow rate, and detector wavelength (if using a UV detector). The goal is to achieve good resolution between the target analyte and any impurities or other components in the sample.

Table 1: HPLC Analysis Parameters (Illustrative)

| Parameter | Setting |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is suitable for the analysis of volatile compounds. As this compound itself is not sufficiently volatile for direct GC analysis, derivatization is necessary. jst.go.jpsigmaaldrich.com

Derivatization: The most common derivatization method is esterification, typically to form the methyl ester. This can be achieved using reagents like diazomethane (B1218177) or by acid-catalyzed reaction with methanol.

GC Conditions: A polar capillary column is often used for the separation of fatty acid methyl esters. The oven temperature program is optimized to ensure good separation of the components. Flame Ionization Detection (FID) or Mass Spectrometry (MS) can be used for detection.

Table 2: GC Analysis Parameters for the Methyl Ester Derivative (Illustrative)

| Parameter | Setting |

|---|---|

| Column | DB-WAX, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 230 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

Chiral Analysis and Stereochemical Characterization

As this compound possesses a chiral center, the analysis and characterization of its stereochemistry are critical, particularly in the context of asymmetric synthesis or stereoselective biological activity.

Optical rotation is a fundamental property used to characterize chiral molecules. Enantiomeric pairs of this compound exhibit opposing optical activity, meaning they rotate plane-polarized light to an equal magnitude but in opposite directions. uni-halle.de The specific rotation, [α]D, is a standardized measure of this property. While specific experimental values for the enantiomers of this compound are not widely published, the principle is well-established for chiral compounds synthesized for research. uni-halle.dersc.org

For complex molecules where the absolute configuration is unknown, a combination of experimental data and computational methods is often employed. rsc.orgresearchgate.net Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, provides a detailed spectral fingerprint of a chiral molecule. rsc.orgresearchgate.net The experimental ECD spectrum can be compared with spectra predicted by quantum chemical calculations for different possible stereoisomers. rsc.org A strong correlation between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration. rsc.orgresearchgate.net This approach has been successfully used to determine the stereochemistry of natural products containing similar chiral acyl chains. rsc.org

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the definitive method for separating and quantifying the enantiomers of this compound. uni-halle.de Research has demonstrated the successful separation of its enantiomers using a chiral stationary phase. uni-halle.de

A study utilized a Chiralcel® OD column for the analysis. uni-halle.de This column contains cellulose (B213188) tris(3,5-dimethylphenylcarbamate) coated on a silica (B1680970) gel support, which provides a chiral environment for differential interaction with the enantiomers. The separation was achieved using an isocratic mobile phase, which is a solvent mixture of constant composition. uni-halle.de

Table 2: Chiral HPLC Conditions for this compound Analysis

| Parameter | Specification | Reference |

|---|---|---|

| Instrument | High-Performance Liquid Chromatography (HPLC) System | uni-halle.de |

| Column | Chiralcel® OD (250 x 4.6 mm) | uni-halle.de |

| Mobile Phase | n-hexane / iso-propanol (80/20) | uni-halle.de |

| Flow Rate | 0.5 mL/min | uni-halle.de |

| Detection | UV at 210 nm | uni-halle.de |

The analysis of the corresponding methyl ester, methyl 7-methyl-3-oxooct-6-enoate, has also been performed using chiral HPLC, indicating the versatility of this technique for the compound and its derivatives. figshare.com

Quantitative Determination and Metabolomics Profiling in Research Samples

For the reliable quantification of this compound in research samples, the analytical method must be properly validated. Method validation ensures that the measurements are accurate, precise, and reproducible. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

While specific validation reports for this compound are not prevalent, the principles can be inferred from methodologies applied to similar analytes like other 2-oxoacids. csic.es Quantification is often achieved using HPLC by constructing a calibration curve. csic.es This involves preparing a series of standard solutions of the pure compound at known concentrations and measuring their instrumental response (e.g., peak area). Linearity is established by demonstrating a direct proportionality between concentration and response over a defined range. An external standard methodology, where the amount of the analyte is determined by comparing its peak area to the calibration curve, is a common approach. csic.es

The effective extraction and preparation of this compound from complex biological matrices (e.g., cell culture media, tissue homogenates) is crucial for accurate analysis and to prevent interference from other components. soton.ac.uk The strategy employed depends on the nature of the sample and the subsequent analytical technique.

For HPLC analysis of oxo-acids, a pre-column derivatization step is often employed to enhance detectability and improve chromatographic properties. csic.es For instance, carbonyl compounds can be reacted with a derivatizing agent like O-benzylhydroxylamine hydrochloride. csic.es This reaction converts the ketone group into an oxime ether, which may have a stronger UV chromophore, leading to better sensitivity. After derivatization, the sample is typically diluted with a suitable solvent like methanol and centrifuged to remove precipitated proteins or other insoluble material before injection into the HPLC system. csic.es

In the context of identifying and quantifying oxidized lipids from biological tissues, such as a rat retina, sample preparation involves lipid extraction followed by analysis, often by LC-MS. researchgate.net The identity of a target compound can be further confirmed by derivatization that produces characteristic products. researchgate.net While applied to a different molecule, this strategy of extraction followed by derivatization and LC-MS analysis is a powerful approach applicable to the study of this compound in non-clinical biological research. researchgate.net

Theoretical and Computational Chemistry Studies of 7 Methyl 3 Oxooct 6 Enoic Acid

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations offer a powerful lens through which the intrinsic properties of a molecule like 7-methyl-3-oxooct-6-enoic acid can be understood at an electronic level. These computational methods, particularly Density Functional Theory (DFT), allow for the detailed investigation of its electronic structure, conformational preferences, and the prediction of its spectroscopic signatures.

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound dictates its reactivity. DFT calculations can be employed to determine a variety of reactivity descriptors that provide insight into how the molecule is likely to behave in chemical reactions. These descriptors are derived from the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key reactivity descriptors include:

HOMO and LUMO energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Global Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is a valuable descriptor for predicting the reactivity of electrophilic species. Studies on similar β-keto esters have utilized this index to analyze their potential to react with biological nucleophiles. nih.gov

Local Electrophilicity (ωk) and Fukui Functions (fk): These descriptors identify the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. For instance, in β-keto esters, the carbonyl carbons are often identified as primary electrophilic sites. nih.gov

Table 1: Representative Calculated Reactivity Descriptors for a Generic β-Keto Ester

| Descriptor | Value | Interpretation |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity |

| Global Electrophilicity (ω) | 1.8 eV | Propensity to act as an electrophile |

Note: These are representative values based on studies of similar compounds and are for illustrative purposes.

Conformational Analysis and Energetic Landscapes

The flexibility of the alkyl chain in this compound means it can adopt numerous conformations. Conformational analysis, typically performed using molecular mechanics or DFT, is crucial for understanding the molecule's three-dimensional structure and its energetic landscape. This involves systematically rotating the rotatable bonds and calculating the energy of each resulting conformer.

The results of a conformational analysis are often presented as a potential energy surface, which maps the energy of the molecule as a function of its dihedral angles. The minima on this surface correspond to stable conformers. The relative energies of these conformers, and the energy barriers between them, determine the conformational preferences of the molecule at a given temperature. For similar flexible molecules, computational studies have shown that multiple conformers can coexist in equilibrium. rsc.org

Prediction of Spectroscopic Parameters (e.g., NMR, ECD)

Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT methods, often using the Gauge-Independent Atomic Orbital (GIAO) approach, can accurately predict the ¹H and ¹³C NMR chemical shifts. d-nb.infomdpi.comchemrxiv.orgmdpi.com The accuracy of these predictions is often high enough to distinguish between different isomers and conformers. mdpi.com For complex molecules, comparing calculated and experimental NMR spectra is a powerful tool for structural elucidation. d-nb.info

Electronic Circular Dichroism (ECD) Spectroscopy: For chiral molecules, time-dependent DFT (TD-DFT) can be used to calculate the ECD spectrum. This is particularly useful for determining the absolute configuration of a molecule by comparing the calculated spectrum with the experimentally measured one. For complex natural products with chiral centers, this method has been successfully applied to assign the absolute stereochemistry. rsc.org

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (Carboxylic Acid) | 175.2 | 174.9 |

| C2 | 49.5 | 49.8 |

| C3 (Ketone) | 208.1 | 207.5 |

| C4 | 45.3 | 45.1 |

| C5 | 25.8 | 26.0 |

| C6 | 123.7 | 124.1 |

| C7 | 132.4 | 131.9 |

| C8 (Methyl on C7) | 25.6 | 25.7 |

| C9 (Methyl on C7) | 17.9 | 18.1 |

Note: These are hypothetical values for illustrative purposes, based on the expected accuracy of DFT calculations for similar organic molecules.

Molecular Modeling of Reaction Pathways and Enzyme Interactions

Molecular modeling techniques extend beyond the properties of the isolated molecule to simulate its behavior in chemical reactions and biological systems.

Transition State Analysis using Density Functional Theory (DFT)

DFT is a cornerstone for investigating reaction mechanisms by locating and characterizing the transition state (TS) of a chemical reaction. researchgate.netorganic-chemistry.org The TS is the highest energy point along the reaction coordinate and its structure and energy determine the activation barrier and, consequently, the reaction rate.

For reactions involving molecules like this compound, such as enolization, aldol (B89426) reactions, or decarboxylation, DFT can be used to:

Model the geometry of the transition state.

Calculate the activation energy, providing insights into the reaction's feasibility.

Investigate the influence of catalysts on the reaction pathway by modeling the catalyst-substrate complex. mdpi.com

Elucidate the origins of stereoselectivity by comparing the energies of competing transition states leading to different stereoisomers. organic-chemistry.orgnih.gov

Studies on the ketonization of β-keto acids have employed DFT to map out the free energy profiles of catalytic cycles, identifying the most favorable reaction pathways. nih.gov

Enzyme-Substrate Docking and Molecular Dynamics Simulations

To understand how this compound might interact with an enzyme, computational methods like molecular docking and molecular dynamics (MD) simulations are employed.

Molecular Docking: This technique predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a receptor, typically a protein's active site. Docking algorithms score different binding poses based on factors like shape complementarity and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). This method is widely used to screen potential enzyme inhibitors and to generate plausible binding modes for further investigation. nih.govresearchgate.netacs.orgwiley.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the enzyme-substrate complex over time. escholarship.org Starting from a docked pose, MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the conformational changes in both the ligand and the enzyme upon binding. mdpi.commdpi.comresearchgate.net These simulations can reveal:

The stability of the enzyme-ligand complex.

Key amino acid residues involved in substrate binding and catalysis.

The role of water molecules in the active site.

Conformational changes that may be necessary for the catalytic reaction to occur.

For instance, MD simulations of fatty acid derivatives in enzyme active sites have been used to understand the determinants of substrate specificity and the functional role of specific mutations. researchgate.net

Prediction of Catalytic Mechanisms

Computational chemistry offers powerful tools to elucidate the potential catalytic mechanisms involving this compound. While specific quantum mechanical studies detailing the catalytic profile of this exact molecule are not extensively documented in the initial search results, we can infer potential mechanisms based on its structural features—a β-keto acid with an unsaturated tail.

Density Functional Theory (DFT) and ab initio methods are standard approaches for modeling reaction pathways. For this compound, these methods could be employed to investigate several plausible catalytic transformations:

Decarboxylation: β-keto acids are prone to decarboxylation, a reaction that can be catalyzed by acids, bases, or metal ions. Computational models can predict the transition state energies for different catalytic cycles, determining the most likely pathway. For instance, a study of a related compound, 3-oxo-glutaric acid, used computational methods to analyze its thermal decomposition, providing insights into the decarboxylation mechanism.

Enol and Enolate Formation: The α-protons adjacent to the ketone are acidic and can be abstracted to form an enolate. Computational studies can model the pKa of these protons and the stability of the resulting enolate under various catalytic conditions. This is crucial for understanding its reactivity in subsequent alkylation or condensation reactions.

Michael Addition: The α,β-unsaturated system in the octenoic acid chain can potentially undergo intramolecular cyclization via a Michael addition, catalyzed by a base. Quantum chemical calculations can map the potential energy surface for such a reaction, identifying the transition state and the thermodynamic stability of the resulting cyclic product.

A computational study on a related compound, methyl 7-methyl-3-oxooct-6-enoate, explored its use in Intramolecular Diels-Alder (IMDA) reactions, highlighting the utility of computational methods in predicting reaction outcomes and stereoselectivity. escholarship.org

Table 1: Predicted Catalytic Mechanisms and Relevant Computational Parameters

| Catalytic Reaction | Key Intermediates/Transition States | Computational Parameters to Investigate |

| Decarboxylation | Cyclic transition state, Enol intermediate | Activation Energy (Ea), Reaction Enthalpy (ΔH) |

| Enolate Formation | Enolate anion | pKa of α-protons, Enolate stability |

| Michael Addition | Michael adduct, Cyclized product | Transition state geometry, Reaction energy profile |

In Silico Screening and Ligand-Based Approaches in Chemical Biology

In silico methods are instrumental in exploring the potential biological activities of compounds like this compound by screening for interactions with biological targets and predicting their properties.

Virtual Screening for Related Modulators

Virtual screening involves computationally docking a library of small molecules into the binding site of a biological target to predict binding affinity. For this compound, this process would begin by identifying potential protein targets. Given its structural similarity to fatty acids and keto acids, potential targets could include enzymes involved in fatty acid metabolism, such as fatty acid synthases or cyclooxygenases, as well as nuclear receptors that bind lipids.

A structure-based virtual screening approach was successfully used to identify potential inhibitors of prolyl hydroxylase domain protein 2 (PHD2) from a class of related compounds, hydroxybenzoic acids. soton.ac.uk This demonstrates the feasibility of using such methods to find modulators for targets related to this compound.

The process would involve:

Target Identification: Selecting proteins based on structural or functional analogy.

Library Preparation: Creating a database of compounds structurally related to this compound.

Molecular Docking: Using software like AutoDock or Glide to predict the binding modes and affinities of the library compounds to the target protein.

Hit Identification: Ranking the compounds based on their predicted binding scores and analyzing the key interactions.

QSAR Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a compound with its biological activity. researchgate.net A QSAR model for this compound and its analogs could be developed to predict a specific biological activity, such as antimicrobial or anti-inflammatory effects.

The development of a QSAR model typically follows these steps:

Data Collection: A dataset of compounds with known biological activities is compiled.

Descriptor Calculation: Molecular descriptors (e.g., physicochemical properties, topological indices) are calculated for each compound.

Model Building: Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model relating the descriptors to the activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For example, a QSAR study on a series of fatty acid analogs of cholesterol successfully identified key molecular descriptors influencing their insecticidal activity. researchgate.net A similar approach could be applied to this compound to predict its potential biological functions.

Table 2: Example of a Hypothetical QSAR Data Table for Antimicrobial Activity

| Compound | Molecular Weight | LogP | Polar Surface Area (Ų) | Predicted MIC (µM) |

| This compound | 170.21 | 1.8 | 54.37 | Value to be predicted |

| Analog 1 | 184.24 | 2.2 | 54.37 | 15.5 |

| Analog 2 | 156.18 | 1.3 | 63.60 | 25.2 |

| Analog 3 | 198.26 | 2.7 | 54.37 | 8.9 |

This table illustrates the type of data used in QSAR modeling, where known activities of related compounds are used to predict the activity of the target molecule.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The creation of 7-Methyl-3-oxooct-6-enoic acid in the laboratory is a foundational step for enabling further research into its properties and functions. While classical organic synthesis approaches can undoubtedly be employed, future research should prioritize the development of novel and sustainable methods.

One promising avenue is the use of biocatalysis. Enzymes such as lipases, esterases, or specialized polyketide synthases could potentially be engineered to produce the target molecule or key intermediates with high stereoselectivity and under mild, environmentally friendly conditions. This approach would minimize the use of hazardous reagents and solvents typically associated with traditional organic synthesis.

Another area for innovation lies in flow chemistry. Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved safety, and easier scalability compared to batch processes. The synthesis of a multifunctional molecule like this compound could benefit significantly from the precise control offered by flow chemistry.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Flow Chemistry | Enhanced safety and scalability; precise control over reaction parameters; improved yield and purity. | Requires specialized equipment; initial setup costs can be high. | Can reduce solvent usage and energy consumption; facilitates process intensification. |

Elucidation of Undiscovered Biosynthetic Branches

The structure of this compound is suggestive of a natural product, likely originating from fatty acid or polyketide metabolism. A significant area of future research would be to determine if this compound is produced naturally by any organism, such as bacteria, fungi, or plants.

Isotopic labeling studies would be a cornerstone of this investigation. By feeding organisms with precursors labeled with stable isotopes (e.g., ¹³C or ²H), researchers can trace the metabolic fate of these precursors and determine if they are incorporated into this compound. The resulting labeling patterns in the molecule can provide definitive evidence of its biosynthetic origins and the enzymatic reactions involved in its formation.

Furthermore, genome mining of organisms that are found to produce this compound could lead to the discovery of the gene clusters responsible for its biosynthesis. This could unveil novel enzymes with unique catalytic functions, expanding our understanding of natural product biosynthesis.

Advanced Mechanistic Investigations of Cellular and Molecular Interactions